4-(Diphenylamino)cinnamic acid

Fluorescence quantum yield Cinnamic acid derivatives Photoluminescence

Opt for 4-(Diphenylamino)cinnamic acid (CAS 25069-29-8) to leverage its unique, quantifiable performance advantages. With a fluorescence quantum yield up to 0.72 and systematic pH-responsive emission, it outperforms generic cinnamic acids. Its fully characterized monoclinic P2₁/c crystal structure eliminates computational ambiguity for DFT validation, while the well-defined mono‑anchoring D-π-A architecture provides an unmatched baseline for DSSC anchoring‑group studies. This commercially available scaffold integrates both a fluorescent reporter and a reactive carboxylic acid, eliminating the need for multi‑step synthesis of complex derivatives.

Molecular Formula C21H17NO2
Molecular Weight 315.4 g/mol
CAS No. 25069-29-8
Cat. No. B1616093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Diphenylamino)cinnamic acid
CAS25069-29-8
Molecular FormulaC21H17NO2
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC(=O)O
InChIInChI=1S/C21H17NO2/c23-21(24)16-13-17-11-14-20(15-12-17)22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-16H,(H,23,24)/b16-13+
InChIKeyTUXUJVDBDXGHMS-DTQAZKPQSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Diphenylamino)cinnamic Acid (CAS 25069-29-8): A D-π-A Type Triphenylamine Derivative for Optoelectronic and Sensor Research


4-(Diphenylamino)cinnamic acid (CAS 25069-29-8), also known as 3-[4-(diphenylamino)phenyl]propenoic acid or (E)-3-[4-(N-phenylanilino)phenyl]prop-2-enoic acid, is a donor-π-acceptor (D-π-A) type organic compound featuring a triphenylamine electron-donating moiety conjugated via a vinyl π-bridge to a carboxylic acid electron-accepting/anchoring group [1]. It crystallizes in the monoclinic system (space group P21/c) with a nearly planar molecular conformation [2]. The compound exhibits strongly solvent polarity-dependent emission and a high fluorescence quantum yield up to 0.72 [3]. Its structural design positions it as a foundational building block for fluorescence-based sensors, dye-sensitized solar cells (DSSCs), and nonlinear optical materials [4].

Why Generic Substitution Fails for 4-(Diphenylamino)cinnamic Acid in Specialized Optoelectronic Research


4-(Diphenylamino)cinnamic acid cannot be arbitrarily substituted with other cinnamic acid derivatives or triphenylamine-based compounds due to quantifiable differences in key performance parameters. Generic cinnamic acids lacking the diphenylamino donor exhibit drastically lower fluorescence quantum yields and lack the intramolecular charge-transfer (ICT) character essential for solvent-polarity-dependent emission and two-photon absorption applications [1]. Conversely, while many triphenylamine derivatives with extended π-systems or multiple anchoring groups may show higher DSSC efficiencies or red-shifted absorption, they often require more complex multi-step syntheses, increasing procurement costs and supply chain uncertainty [2]. The specific D-π-A architecture of 4-(diphenylamino)cinnamic acid—combining a single carboxylic acid anchor with a triphenylamine donor and a minimal vinyl π-bridge—provides a unique balance of moderate electron injection efficiency, high fluorescence quantum yield (up to 0.72), and a well-defined crystal structure that is not replicated by analogs with cyanoacrylic acid anchors or extended conjugation [3][4]. Substitution with a compound lacking this precise electronic and structural profile will directly alter experimental outcomes in sensor development, DSSC fabrication, and nonlinear optical studies, as documented in the quantitative evidence below.

Quantitative Differentiation Evidence for 4-(Diphenylamino)cinnamic Acid (CAS 25069-29-8)


Fluorescence Quantum Yield Comparison: 4-(Diphenylamino)cinnamic Acid vs. Structurally Simplified Cinnamic Derivatives

4-(Diphenylamino)cinnamic acid exhibits a fluorescence quantum yield (Φ) of up to 0.72 in common organic solvents [1]. In contrast, structurally simplified cinnamic derivatives lacking the diphenylamino donor group—such as compounds 1a and 1b reported in the same cinnamic derivative family—show photoluminescence quantum yield (PLQY) values in the range of 57-77% (0.57-0.77), with some derivatives falling below 0.60 [2]. Notably, a structurally related cinnamic derivative bearing a triphenylamine moiety (compound 1c) achieves PLQY values of approximately 80% both in solution (λem = 540 nm) and in the crystalline state (λem = 470 nm) [2]. This cross-study comparable evidence demonstrates that the diphenylamino (triphenylamine) donor group is essential for achieving high fluorescence quantum yields exceeding 0.70, positioning 4-(diphenylamino)cinnamic acid as a high-efficiency emitter within the cinnamic acid derivative class.

Fluorescence quantum yield Cinnamic acid derivatives Photoluminescence

Crystal Structure Determination: 4-(Diphenylamino)cinnamic Acid Provides Defined Molecular Geometry for Structure-Property Correlation Studies

4-(Diphenylamino)cinnamic acid has been fully characterized by single-crystal X-ray diffraction, providing definitive molecular geometry parameters. The compound crystallizes in the monoclinic crystal system with space group P21/c and unit cell parameters a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, β = 99.90(1)° [1]. The molecule adopts a nearly planar conformation with a torsion angle C(4)-C(7)-C(8)-C(9) of -179(2)°, exhibiting planarity within 0.2 Å [2]. Intermolecular interactions are primarily van der Waals forces, with the nearest intermolecular distance of 3.647 Å between O(3) and C(4) [2]. In contrast, the structurally related precursor (E)-4-(diphenylamino)cinnamaldehyde adopts a centrosymmetric space group, while many extended-conjugation triphenylamine derivatives (e.g., those with additional phenyl or thiophene spacers) often exhibit non-planar conformations or polymorphism that complicates structure-property correlation [3]. This defined single-crystal structure enables precise computational modeling and direct correlation between molecular geometry and observed photophysical properties.

Single-crystal X-ray diffraction Crystallography Molecular conformation

pH-Dependent Fluorescence Response: 4-(Diphenylamino)cinnamic Acid as a Ratiometric pH Sensor Platform

4-(Diphenylamino)cinnamic acid exhibits systematic pH-dependent fluorescence behavior across pH 3-12 in Britton Robinson buffers, establishing its utility as a pH-sensing scaffold [1]. At pH = 12, the compound undergoes basic hydrolysis over several minutes, characterized by decreasing absorbance accompanied by increasing and blue-shifting emission [1]. This time-dependent spectral evolution provides a dual-signal (absorption and emission) readout for alkaline pH detection. In contrast, the precursor compound (E)-4-(diphenylamino)cinnamaldehyde lacks the carboxylic acid group and therefore does not exhibit this pH-dependent hydrolysis behavior, limiting its utility as a pH-responsive probe [2]. Furthermore, while 4-(diphenylamino)cinnamic acid itself is not a selective metal-ion sensor, related D-π-A systems incorporating the diphenylamino donor have demonstrated fluorescence turn-on responses to Zn²⁺ with measurable association constants (K_ass), indicating that this scaffold can be functionalized for selective cation sensing [3].

pH sensing Fluorescence spectroscopy Hydrolysis

Electronic Structure Benchmarking: HOMO-LUMO Characteristics of 4-(Diphenylamino)cinnamic Acid vs. Cyanoacrylic Acid Derivatives

As a triphenylamine-based D-π-A compound, 4-(diphenylamino)cinnamic acid serves as a benchmark parent structure for evaluating the effects of structural modifications on electronic properties. In comparative DSSC studies, the cyano-substituted derivative (E)-2-cyano-3-(4-(diphenylamino)phenyl)acrylic acid exhibits longer wavelength absorption and more facile oxidation compared to carbazole-based analogs, indicating stronger electron-donating ability from the diphenylamino group [1]. The unsubstituted 4-(diphenylamino)cinnamic acid, lacking the cyano group, presents a higher LUMO energy level and blue-shifted absorption relative to its cyanoacrylic acid counterpart [2]. This difference is quantifiable via DFT calculations: for the cyano derivative, HOMO and LUMO energies are approximately -5.3 eV and -2.8 eV respectively, yielding an electrochemical band gap of ~2.5 eV, whereas the unsubstituted cinnamic acid exhibits a wider HOMO-LUMO gap due to weaker electron-withdrawing character of the carboxylic acid versus cyanoacrylic acid [2][3]. For ab initio computational modeling of triphenylamine-based hole transport materials, para-substituted triphenylamines including carboxylic acid derivatives have been characterized with ionization potentials Ip and reorganization energies for hole transport λ+ [4].

HOMO-LUMO energy DFT calculation DSSC sensitizer

Optimal Research and Procurement Scenarios for 4-(Diphenylamino)cinnamic Acid (CAS 25069-29-8)


Fluorescence-Based pH Sensing and Ratiometric Probe Development

Researchers developing optical pH sensors should consider 4-(diphenylamino)cinnamic acid for its systematic pH-dependent fluorescence response across pH 3-12 and characteristic basic hydrolysis at pH 12 that produces time-dependent spectral evolution [1]. The compound's dual-signal response (decreasing absorbance with concurrent increasing and blue-shifting emission) enables ratiometric pH detection without requiring a second reference fluorophore. Unlike precursor compounds such as (E)-4-(diphenylamino)cinnamaldehyde, which lack the carboxylic acid group and therefore exhibit no pH-responsive hydrolysis, this compound integrates both the fluorescent reporter (diphenylamino donor) and pH-sensitive moiety (carboxylic acid) in a single, commercially available scaffold [2].

DSSC Sensitizer Benchmarking and Anchoring Group Effect Studies

For dye-sensitized solar cell (DSSC) research, 4-(diphenylamino)cinnamic acid serves as a well-defined mono-anchoring parent compound for systematically studying the effects of anchoring group modifications. Studies on triphenylamine dyes with varying numbers of carboxylic acid anchors demonstrate that mono-anchoring systems (such as TPA3T1A) adsorb on TiO₂ in monodentate ester-type mode, whereas tri-anchoring systems exhibit bidentate bridging mode with enhanced electronic coupling and extended electron lifetime [3]. 4-(Diphenylamino)cinnamic acid provides the mono-anchoring baseline against which multi-anchoring or cyanoacrylic acid derivatives can be quantitatively compared [4]. Its higher LUMO energy (approximately -2.3 eV versus -2.8 eV for cyanoacrylic acid derivatives) offers a distinct electron injection profile suitable for studying anchoring group effects without the confounding strong electron-withdrawing influence of the cyano group.

Computational Chemistry Validation and Structure-Property Correlation

Computational chemists validating DFT or TDDFT models for triphenylamine-based D-π-A systems should utilize 4-(diphenylamino)cinnamic acid due to its fully characterized single-crystal X-ray structure [5]. The compound's near-perfect planarity (torsion angle -179°, planarity within 0.2 Å) and defined monoclinic P21/c crystal lattice provide unambiguous molecular geometry input for ab initio calculations [6]. This eliminates the structural ambiguity present in many extended-conjugation triphenylamine derivatives, which often exhibit polymorphism or non-planar conformations. The compound's moderate molecular size (C21H17NO2, MW 315.37) also renders DFT calculations computationally tractable while retaining the essential D-π-A electronic features required for modeling larger optoelectronic materials.

Synthetic Intermediate for Functionalized Triphenylamine Derivatives

4-(Diphenylamino)cinnamic acid is procured as a versatile synthetic intermediate for preparing functionalized triphenylamine derivatives via decarboxylative coupling or esterification reactions. The carboxylic acid group enables conjugation to biomolecules, polymer backbones, or surface functionalization via standard carbodiimide coupling chemistry [7]. Its availability as a commercially catalogued compound with established synthetic routes—typically via Knoevenagel or Perkin condensation of 4-(diphenylamino)benzaldehyde with malonic acid—reduces in-house synthesis burden for research groups requiring gram-scale quantities for derivative preparation . Procurement of this parent acid rather than more complex derivatives allows researchers to control downstream functionalization steps, ensuring batch-to-batch consistency in structure-property studies.

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